molecular formula C9H18ClNO2 B6289074 (1R,2S)-2-Amino-cyclooctane carboxylic acid hydrochloride CAS No. 522644-08-2

(1R,2S)-2-Amino-cyclooctane carboxylic acid hydrochloride

Cat. No. B6289074
CAS RN: 522644-08-2
M. Wt: 207.70 g/mol
InChI Key: CGMSVJGKMJLCPS-WLYNEOFISA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid involves a sequence of reactions including PTC alkylation (SN2), homogeneous SN2′ cyclization followed by disassembly of the resultant Ni (ii) complex .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Amino-cyclooctane carboxylic acid hydrochloride” is defined by its molecular formula, C9H18ClNO2. Detailed structural analysis would require more specific information or computational modeling.


Chemical Reactions Analysis

Carboxylic acids, which “(1R,2S)-2-Amino-cyclooctane carboxylic acid hydrochloride” is a type of, have several key reactions. These include reactions involving the O−H bond, such as acid dissociation and solvolytic reactions, and reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C−O bond .


Physical And Chemical Properties Analysis

Carboxylic acids are weakly acidic and have typical acidic properties. They react with alkaline solutions, turn blue litmus red, and form salts called ethanoates . The specific physical and chemical properties of “(1R,2S)-2-Amino-cyclooctane carboxylic acid hydrochloride” would require further investigation.

Future Directions

The future directions in the field of carboxylic acid derivatives involve both heterogeneous and homogeneous catalysis for the hydrogenation of these compounds . This area has witnessed rapid development in recent years, and the milestone achievements and recent results by both approaches are discussed in the literature .

properties

IUPAC Name

(1R,2S)-2-aminocyclooctane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h7-8H,1-6,10H2,(H,11,12);1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMSVJGKMJLCPS-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@@H]([C@@H](CC1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-Amino-cyclooctanecarboxylic acid hydrochloride

CAS RN

522644-08-2
Record name Cyclooctanecarboxylic acid, 2-amino-, hydrochloride (1:1), (1R,2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522644-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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